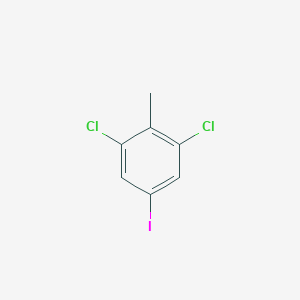

2,6-Dichloro-4-iodotoluene

Descripción general

Descripción

2,6-Dichloro-4-iodotoluene is a chemical compound with the IUPAC name 1,3-dichloro-5-iodo-2-methylbenzene . It has a molecular weight of 286.93 and is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H5Cl2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 . This indicates that the compound has a benzene ring with two chlorine atoms, one iodine atom, and one methyl group attached to it. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds such as 4-iodotoluene have been studied. For instance, 4-iodotoluene undergoes Suzuki-Miyaura coupling reactions with phenylboronic acid . This could potentially provide some insight into the types of reactions this compound might undergo.Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 286.93 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Iodofluorination of Alkenes and Alkynes : A mixture of molecular iodine and 4-iodotoluene difluoride has been used to add in a Markovnikov fashion and with prevalent anti-stereoselectivity to various alkenes and alkynes (Conte, Panunzi, & Tingoli, 2006).

Dihaloiodoarenes : Hypervalent iodine reagent-based α-carbonyl dihalogenation reaction, treating diazoacetate derivatives with either iodobenzene dichloride or iodotoluene difluoride, leads to gem-dichlorination or gem-difluorination products (Tao, Tran, & Murphy, 2013).

Oxygen Functionalizations of β-Dicarbonyl Compounds : p-Iodotoluene difluoride (p-Tol-IF2) is a general reagent for introducing various oxygen-containing functionalities at the α-position of β-dicarbonyl compounds (Yu, Tian, & Zhang, 2010).

Catalytic Dichlorination : A catalytic approach using cesium chloride, an oxidizing agent, and catalytic 4-iodotoluene to generate 4-iodotoluene dichloride, avoiding chlorine gas (Peplow, 2019).

Organogels and Mesomorphic Superstructures : Synthesis of a methyldiacylaminophenyl core substituted with gallic derivatives and alkynyl functions from 2,6-diamino-4-iodotoluene, forming interlocked fibers and mesophases (Camerel, Ulrich, & Ziessel, 2004).

Photodissociation Dynamics of 2-Iodotoluene : Investigation of the photodissociation dynamics of 2-iodotoluene using femtosecond time-resolved mass spectrometry (Liu, Wang, Hu, Long, & Zhang, 2016).

Reactivity of Copper(I)-Catalyzed N-Arylation : Study of complex [K3(phen)8][Cu(NPh2)2]3 reacting with 4-iodotoluene to give 4-methyl-N,N-diphenylaniline, suggesting a radical path in the reaction (Tseng, Lee, Tseng, Han, & Shyu, 2014).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 2,6-Dichloro-4-iodotoluene suggests that it should be handled with care. Contact with skin, eyes, or clothing should be avoided, and ingestion or inhalation should be prevented . It is also recommended to keep the compound away from open flames, hot surfaces, and sources of ignition .

Propiedades

IUPAC Name |

1,3-dichloro-5-iodo-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQUEWZYAUZWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

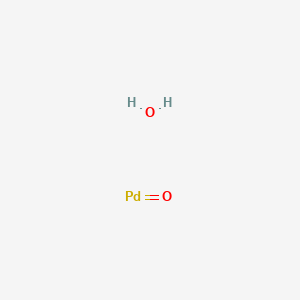

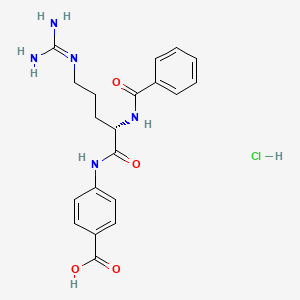

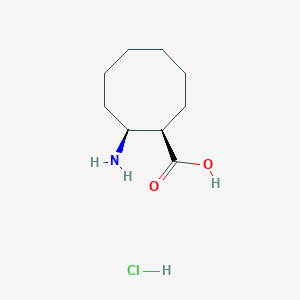

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride, 95%](/img/structure/B6289079.png)

![Calix[8]hydroquinone](/img/structure/B6289080.png)

![Benzyloxycalix[7]arene](/img/structure/B6289087.png)

![4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B6289103.png)